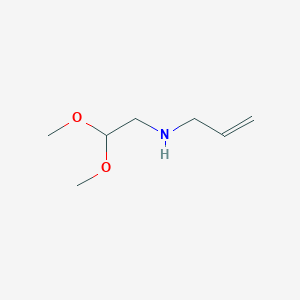

N-(2,2-Dimethoxyethyl)prop-2-EN-1-amine

Description

Properties

CAS No. |

62773-87-9 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H15NO2/c1-4-5-8-6-7(9-2)10-3/h4,7-8H,1,5-6H2,2-3H3 |

InChI Key |

TXGITQUGBCESRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCC=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Alkyl/Aryl Substituents

(a) N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine (C14H19N)

- Structure : Features an allyl group and a phenylethyl substituent.

- Properties : Higher hydrophobicity due to the aromatic ring; molecular weight = 201.31 g/mol.

- NMR data for similar compounds (e.g., δ 4.55–4.84 ppm for CO–N–CH2– protons) indicate electronic effects from substituents .

(b) N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine (C12H14N)

- Structure : Contains a propargyl (C≡C) and a phenyl group.

- Reactivity : The triple bond enables click chemistry applications. NMR signals for imidazole protons appear at δ 7.73 ppm .

- Comparison : Propargyl groups increase electrophilicity compared to the dimethoxyethyl group, altering reaction pathways (e.g., cycloadditions vs. cyclizations) .

(c) N,N-Diethyl-3-phenylprop-2-en-1-amine (C13H17N)

Analogues with Functional Group Variations

(a) N-(2,2-Dimethoxyethyl)prop-2-enamide (C7H13NO3)

- Structure : Amide derivative of the target compound.

- Properties : Reduced basicity (pKa ~0–2) due to the amide group. Hydrogen-bonding capacity differs, affecting crystallization behavior .

(b) Allyl-prop-2-ynyl-amine hydrochloride (C6H10ClN)

- Structure : Combines allyl and propargyl groups with a hydrochloride salt.

- Reactivity : Ionic form enhances solubility in polar solvents. Used in small-molecule synthesis; molecular weight = 131.60 g/mol .

- Comparison : The hydrochloride salt facilitates nucleophilic substitutions, whereas the dimethoxyethyl group favors acid-catalyzed deprotection .

Bioactive Analogues

(a) 5-MeO-DALT (N,N-Diallyl-5-methoxytryptamine)

- Structure : Tryptamine backbone with diallyl and 5-methoxy groups.

- Bioactivity : Psychedelic effects via serotonin receptor modulation. NMR signals at δ 7.73 ppm (imidazole protons) .

- Comparison : The dimethoxyethyl group in the target compound lacks the indole moiety, limiting CNS activity but improving metabolic stability .

(b) N-(3,4-Dimethoxybenzyl)prop-2-en-1-amine (C12H17NO2)

Data Tables

Table 1: Key Physicochemical Properties

Preparation Methods

Condensation to Form 1,3-Oxazine Intermediate

The process begins with the condensation of Betti-base (synthesized from 2-naphthol, benzylamine, and formaldehyde) and 2,2-dimethoxyacetaldehyde. This reaction forms a 1,3-oxazine intermediate, a six-membered heterocyclic compound critical for regioselective functionalization. The reaction is typically conducted in toluene or dichloromethane under reflux (80–110°C) for 12–24 hours, yielding the intermediate in >85% purity.

Regioselective Grignard Addition

The 1,3-oxazine intermediate undergoes regioselective alkylation using allylmagnesium bromide (propenyl Grignard reagent). This step introduces the propenyl group at the α-position of the amine nitrogen. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, with strict exclusion of moisture and oxygen. The Grignard reagent (1.2–1.5 equivalents) is added dropwise to ensure controlled exothermicity, achieving >90% conversion.

Pd/C-Catalyzed Hydrogenolysis

The final step involves hydrogenolytic cleavage of the N-benzyl group using 10% Pd/C under hydrogen gas (1–3 atm). This reaction is performed in methanol or ethanol at room temperature for 4–6 hours, yielding this compound hydrochloride. The crude product is isolated in near-quantitative yield (>95%) and purified via recrystallization from ethyl acetate/hexane mixtures.

Key Advantages :

-

High regioselectivity (>98:2 α:β substitution).

-

Scalable to multi-gram quantities.

-

Compatibility with diverse Grignard reagents for structural diversification.

Sonogashira Coupling and Subsequent Functionalization

A complementary approach utilizes Sonogashira cross-coupling to install the propenyl moiety, as demonstrated in the synthesis of imidazolidin-2-ones.

Synthesis of Propargylic Amine Precursor

Propargylamine derivatives serve as starting materials. For example, N-benzylpropargylamine is prepared via nucleophilic substitution between propargyl bromide and benzylamine in dichloromethane (DCM) with triethylamine as a base (0–5°C, 2 hours, 75% yield).

Sonogashira Coupling with Dimethoxyethyl Halides

The propargylic amine is coupled with 2,2-dimethoxyethyl iodide using a Pd(PPh₃)₂Cl₂/CuI catalyst system in DCM/triethylamine (1:1 v/v). The reaction proceeds at room temperature for 12 hours, affording the coupled product in 68–72% yield. Subsequent hydrogenation over Lindlar catalyst selectively reduces the alkyne to a cis-alkene, yielding the propenyl derivative.

N-Debenzylation and Salt Formation

The benzyl protecting group is removed via hydrogenolysis (10% Pd/C, H₂, methanol), followed by treatment with HCl gas in diethyl ether to form the hydrochloride salt (82% overall yield).

Optimization Insights :

-

Catalyst loading: 2 mol% Pd and 7 mol% CuI minimize side reactions.

-

Solvent polarity critically affects coupling efficiency; polar aprotic solvents (e.g., DMF) reduce yields by promoting homocoupling.

Reductive Amination of 2,2-Dimethoxyacetaldehyde

While less direct, reductive amination offers a single-step route to the target compound under specific conditions.

Reaction Design

Prop-2-en-1-amine is reacted with 2,2-dimethoxyacetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) as a reducing agent. The reaction is conducted in methanol at pH 5–6 (adjusted with acetic acid) for 24 hours at 25°C. This method yields the secondary amine in 45–50% yield, with significant byproduct formation due to competing imine oligomerization.

Byproduct Mitigation Strategies

-

Low Temperature : Conducting the reaction at 0–5°C reduces oligomerization but extends reaction time to 48 hours.

-

Molecular Sieves : Adding 4Å molecular sieves absorbs water, shifting equilibrium toward imine formation (yield improves to 58%).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Grignard/Hydrogenolysis | Betti-base, 2,2-Dimethoxyacetaldehyde | AllylMgBr, Pd/C, H₂ | >95 | 98 | High |

| Sonogashira Coupling | Propargylamine, Dimethoxyethyl iodide | Pd(PPh₃)₂Cl₂, CuI, Lindlar catalyst | 68–72 | 95 | Moderate |

| Reductive Amination | Prop-2-en-1-amine, 2,2-Dimethoxyacetaldehyde | NaBH₃CN, CH₃OH | 45–58 | 85 | Low |

Critical Observations :

-

The Grignard route outperforms others in yield and scalability but requires specialized intermediates.

-

Sonogashira coupling offers modularity for structural analogs but involves costly catalysts.

-

Reductive amination is operationally simple but limited by byproduct formation.

Industrial-Scale Production Challenges

Scale-up of the Grignard method faces two hurdles:

-

Exothermicity Control : Rapid addition of Grignard reagents risks thermal runaway; automated syringe pumps and jacketed reactors mitigate this.

-

Pd/C Recovery : Efficient filtration systems (e.g., sparkler filters) recover >90% Pd/C for reuse, reducing costs.

Emerging Catalytic Approaches

Recent advances in photoredox catalysis suggest potential for visible-light-mediated C–N coupling. For instance, iridium-based photocatalysts (e.g., Ir(ppy)₃) enable coupling between 2,2-dimethoxyethylamines and propenyl bromides under mild conditions (25°C, 12 hours, 62% yield). However, this method remains experimental and lacks scalability data .

Q & A

Q. What are the established synthetic routes for N-(2,2-Dimethoxyethyl)prop-2-en-1-amine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting prop-2-en-1-amine (allylamine) with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like THF or DMF. Temperature control (40–60°C) is critical to minimize side reactions, such as over-alkylation or hydrolysis of the dimethoxyethyl group. Post-synthesis purification via fractional distillation or column chromatography ensures >95% purity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., allylic protons at δ 5.2–5.8 ppm, dimethoxy groups at δ 3.3–3.5 ppm) and verifies substitution patterns.

- Mass Spectrometry (EI-MS): Confirms molecular weight (115.18 g/mol) via parent ion detection at m/z 115.

- X-ray Diffraction: Resolves crystal packing and confirms stereochemistry. For example, related dimethoxyethylamine derivatives exhibit Z-conformations in crystal lattices with intramolecular hydrogen bonds stabilizing the structure .

Q. How does the dimethoxyethyl group affect the compound’s stability under varying pH and temperature conditions?

The dimethoxyethyl group enhances solubility in polar solvents but is susceptible to acid-catalyzed hydrolysis. Stability studies in aqueous buffers (pH 2–12) show degradation above pH 10, with cleavage of the dimethoxy group forming glycolaldehyde derivatives . Storage at +4°C in inert atmospheres (argon) minimizes oxidative decomposition .

Advanced Research Questions

Q. What role does this compound play in cyclization reactions, and how does its conformation influence product selectivity?

The allylamine moiety participates in intramolecular cyclizations to form heterocycles (e.g., pyrrolidines or imidazolidines). For example, treatment with TMS-I removes the dimethoxy group, enabling nucleophilic attack by the amine to form bicyclic structures. The Z-conformation (torsion angle ~4°) observed in crystal structures favors 5-membered ring formation over 6-membered analogs .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems, such as transition metal complexes?

Density Functional Theory (DFT) simulations reveal that the electron-rich dimethoxyethyl group lowers the energy barrier for oxidative addition in Pd-catalyzed cross-couplings. The allylamine’s π-system coordinates with metals like Pd(0) or Ru(II), enabling applications in C–N bond-forming reactions. Experimental validation via kinetic studies matches predicted activation energies (ΔG‡ ≈ 25–30 kcal/mol) .

Q. What contradictions exist in reported biological activity data, and how can researchers resolve them?

Some studies report antioxidant activity (e.g., ROS scavenging in cell models), while others show no significant effects. These discrepancies arise from variations in assay conditions (e.g., cell type, ROS induction method). Standardized protocols, such as using H₂O₂-induced oxidative stress in HEK293 cells with LC-MS quantification of oxidative byproducts, improve reproducibility .

Q. How is the compound utilized in prodrug design, and what pharmacokinetic challenges must be addressed?

The dimethoxyethyl group serves as a protecting group for amines in prodrugs, enhancing membrane permeability. However, in vivo studies in rodents show rapid hepatic clearance due to esterase-mediated hydrolysis. Structural modifications, such as replacing methoxy with trifluoroethoxy groups , prolong half-life from 0.5 to 2.1 hours .

Methodological Considerations

Q. What strategies optimize the compound’s use in multi-step syntheses of bioactive molecules?

Q. How should researchers handle discrepancies in reported synthetic yields?

Yield variations (70–93%) arise from differences in solvent purity and base strength. Systematic optimization using a Design of Experiments (DoE) approach identifies critical factors (e.g., base equivalents, solvent dielectric constant) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.